2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
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Description
The compound 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is a multifaceted molecule that is not directly described in the provided papers. However, the papers do discuss related bromophenyl compounds with complex nitrogen-containing structures. For instance, the first paper describes a compound synthesized using 3-bromobenzaldehyde, which shares the bromophenyl moiety with the compound of interest . The second paper discusses a molecule with a 4-bromophenyl group, which is structurally similar to the 3-bromophenyl group but with the bromine atom in a different position on the aromatic ring . These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of the related compound in the first paper involves a one-pot multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst . This method, which yielded the product in 86%, could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to incorporate the 4-chlorophenyl group.
Molecular Structure Analysis
The molecular structure of the compound from the first paper was determined using single-crystal X-ray diffraction, which revealed a monoclinic space group and specific unit-cell parameters . Although the exact structure of this compound is not provided, similar analytical techniques could be employed to elucidate its molecular structure, including the arrangement of the bromophenyl and chlorophenyl groups.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not detailed in the provided papers. Nonetheless, the structural data from the first paper suggest that similar compounds exhibit intermolecular hydrogen bonding and other non-covalent interactions that could influence their physical properties, such as solubility and melting point . The presence of halogen atoms could also affect the compound's reactivity and interactions with other molecules.
Scientific Research Applications
Heterocyclic Synthesis
A key application of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile derivatives is in the synthesis of heterocycles. For instance, derivatives like 4-Phenyl-3-oxobutanenitrile have been used as starting materials for creating a variety of polyfunctionally substituted heterocycles, showcasing their versatility in organic synthesis (Khalik, 1997).
Optoelectronic and Charge Transport Properties
This chemical is significant in the study of optoelectronic properties. Research on similar compounds, like hydroquinoline derivatives, has provided insights into their structural, electronic, optical, and charge transport properties. These studies involve both experimental and theoretical approaches, including density functional theory (DFT) and time-dependent DFT, to analyze properties like absorption wavelengths and charge transport tendencies (Irfan et al., 2020).
Intramolecular Hydrogen Bond Analysis
Another application area is the analysis of intramolecular hydrogen bonds in β-ketoarylhydrazones, a class to which this chemical belongs. This research involves examining the strength of these bonds in relation to various substituents, offering insights into the interplay between steric and electronic factors (Bertolasi et al., 1999).
Nonlinear Optical Properties
Derivatives of this compound are also studied for their nonlinear optical (NLO) properties. Research in this area focuses on understanding the linear and third-order NLO properties, which are crucial for applications in semiconductor devices (Shkir et al., 2019).
Crystal Structure Analysis
These compounds are also significant in crystallography. Studies have been conducted to determine the crystal structures of related compounds, which include analyses of their molecular geometries, intermolecular interactions, and crystal packing (Lastovickova et al., 2018).
properties
IUPAC Name |
2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c17-14-3-1-2-12(8-14)13(10-19)9-16(20)11-4-6-15(18)7-5-11/h1-8,13H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNMFFUNQQEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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